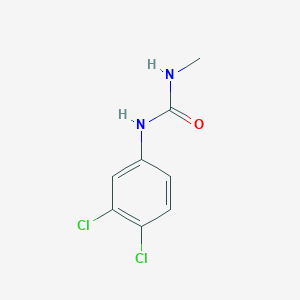

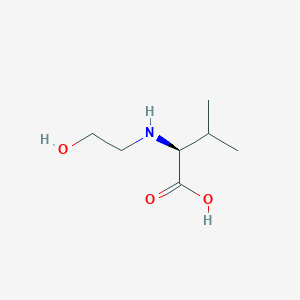

(2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid

描述

(2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid, also known as HMB, is a metabolite of the essential amino acid leucine. It is a popular dietary supplement among athletes and bodybuilders due to its potential to enhance muscle growth, reduce muscle damage, and improve exercise performance.

作用机制

(2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid is thought to work by activating the mammalian target of rapamycin (mTOR) signaling pathway, which is involved in regulating muscle protein synthesis. It also appears to have anti-catabolic effects by reducing the activity of the ubiquitin-proteasome pathway, which is responsible for breaking down muscle proteins.

生化和生理效应

(2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid has been shown to increase muscle protein synthesis and reduce muscle damage in response to exercise. It may also improve muscle function and reduce muscle wasting in various clinical populations. (2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its beneficial effects on muscle health.

实验室实验的优点和局限性

(2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid is a relatively safe and well-tolerated supplement, making it suitable for use in lab experiments. However, its effects may vary depending on the dose, duration of use, and individual characteristics of the participants. Additionally, (2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid may interact with other supplements or medications, which should be taken into consideration when designing experiments.

未来方向

There are several areas of future research that could further elucidate the potential benefits of (2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid. These include investigating the optimal dose and duration of use, exploring its effects on different populations, such as women and older adults, and examining its potential synergistic effects with other supplements or medications. Additionally, further research is needed to fully understand the mechanisms underlying the beneficial effects of (2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid on muscle health.

In conclusion, (2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid is a promising dietary supplement with potential benefits for muscle growth, exercise performance, and muscle wasting. While more research is needed to fully understand its mechanisms of action and optimal use, the current evidence suggests that (2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid may be a useful tool for promoting muscle health and function.

合成方法

(2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid can be synthesized via the enzymatic conversion of leucine by the enzyme α-ketoisocaproate dioxygenase. It can also be synthesized chemically by reacting α-ketoisocaproic acid with ethylene glycol in the presence of a catalyst.

科学研究应用

(2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid has been extensively studied for its potential benefits in muscle growth and exercise performance. It has been shown to increase muscle protein synthesis, reduce muscle damage, and improve muscle function in both trained and untrained individuals. (2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid has also been studied for its potential benefits in reducing muscle wasting in various clinical populations, including the elderly and individuals with chronic diseases.

属性

IUPAC Name |

(2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-5(2)6(7(10)11)8-3-4-9/h5-6,8-9H,3-4H2,1-2H3,(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNYQRXDVGKEIT-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40906618 | |

| Record name | N-(2-Hydroxyethyl)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid | |

CAS RN |

101769-73-7 | |

| Record name | L-Valine, N-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101769737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxyethyl)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B119324.png)

![6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B119340.png)